alpha-Ethyl-4-phenylpiperidine-4-methanol
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Overview
Description
Alpha-Ethyl-4-phenylpiperidine-4-methanol is a chemical compound with the molecular formula C14H21NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a phenyl group and a hydroxyl group attached to the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-4-phenylpiperidine-4-methanol typically involves the reaction of piperidine derivatives with ethyl and phenyl groups under controlled conditions. One common method involves the hydrogenation of a precursor compound, such as a piperidinone, in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the initial synthesis of intermediate compounds followed by purification and final conversion to the target compound. Techniques such as distillation, crystallization, and chromatography are often employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-4-phenylpiperidine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often employed.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various piperidine derivatives with modified functional groups, such as ketones, aldehydes, and halogenated compounds .
Scientific Research Applications
Alpha-Ethyl-4-phenylpiperidine-4-methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of alpha-Ethyl-4-phenylpiperidine-4-methanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the ethyl and phenyl groups.
4-Phenylpiperidine: A derivative with only the phenyl group attached.
4-Ethylpiperidine: A derivative with only the ethyl group attached.
Uniqueness
Alpha-Ethyl-4-phenylpiperidine-4-methanol is unique due to the presence of both the ethyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enhances its utility in various applications .
Properties
CAS No. |
83763-29-5 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(4-phenylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,13,15-16H,2,8-11H2,1H3 |
InChI Key |
MULCGBCHXCTWSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCNCC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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